Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride
Description
Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C12H24N2O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Properties
IUPAC Name |
tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9-7-14(12(5,6)8-13-9)10(15)16-11(2,3)4;/h9,13H,7-8H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWAPSWOXRAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)(C)C)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate with hydrochloric acid. The tert-butyl group is introduced through alkylation reactions, while the trimethyl substitution is achieved through methylation processes. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Purification steps, including crystallization and filtration, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with various functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is utilized in the study of enzyme interactions and receptor binding. Its piperazine core is a common motif in bioactive molecules, making it relevant in the design of enzyme inhibitors and receptor agonists/antagonists .
Medicine: The compound’s derivatives have potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. Research is ongoing to explore its efficacy and safety in various medical treatments .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives .
Mechanism of Action
The mechanism of action of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The tert-butyl and trimethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects .
Comparison with Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
N-methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
Tert-butyl piperazine: A derivative with a tert-butyl group attached to the piperazine ring.
Uniqueness: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of tert-butyl and trimethyl groups enhances its stability, reactivity, and potential for diverse applications compared to other piperazine derivatives .
Biological Activity
Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate; hydrochloride (CAS Number: 2411284-78-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role in antibiotic potentiation, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate; hydrochloride is a derivative of piperazine and is characterized by a tert-butyl group and a carboxylate functional group. The compound's structure can be represented as follows:
Antibiotic Potentiation
Recent studies have highlighted the compound's ability to enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria. It has been shown that this compound does not exhibit intrinsic antibacterial activity but can significantly potentiate the effects of various antibiotics by inhibiting the AcrB efflux pump in Escherichia coli. For instance, in a study, it was reported that while the compound itself had a minimum inhibitory concentration (MIC) greater than 250 μM, it could boost the activity of chloramphenicol and other antibiotics when used in combination .
Structure-Activity Relationship (SAR)
The SAR studies have revealed crucial insights into how modifications to the piperazine structure can influence biological activity. For example, compounds derived from tert-butyl piperazine-1-carboxylate have been synthesized and evaluated for their ability to inhibit efflux pumps. The introduction of various substituents has been correlated with changes in potency against bacterial strains .
Table 1: Summary of SAR Findings
| Compound | Structure Modification | MIC (μM) | Activity |
|---|---|---|---|
| Compound 1 | None | >500 | No intrinsic activity |
| Compound 2 | Trifluoromethyl group | 250 | Potentiates antibiotic activity |
| Compound 3 | Aromatic substitution | <125 | Enhanced efficacy against MDR bacteria |
Case Study 1: Inhibition of AcrB Efflux Pump
In a detailed investigation, researchers explored the effects of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate on the AcrB efflux pump. The study demonstrated that this compound could bind to an allosteric site on AcrB, thereby preventing it from expelling antibiotics from bacterial cells. This mechanism was confirmed through binding assays and functional studies showing increased susceptibility of E. coli strains to multiple antibiotics when treated with this compound .
Case Study 2: Cytotoxicity Evaluation
Another significant aspect of biological evaluation involved assessing the cytotoxicity of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate in human cell lines. In vitro tests indicated that at concentrations below 100 μM, the compound exhibited minimal cytotoxic effects on HepG2 liver cells, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving piperazine derivatives. A common approach includes:
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during alkylation or acylation steps .
- Salt formation : Conversion to the hydrochloride salt via treatment with HCl in solvents like ethyl acetate or dichloromethane to enhance crystallinity and stability .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, Infrared (IR) spectroscopy to confirm functional groups, and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .
Q. How do researchers ensure stereochemical control during the synthesis of tert-butyl 2,2,5-trimethylpiperazine derivatives?
Stereochemical purity is critical for biological activity. Methods include:
- Chiral auxiliaries : Use of enantiomerically pure starting materials or catalysts to direct asymmetric synthesis .
- Chromatographic resolution : Separation of diastereomers via chiral column chromatography or recrystallization .
- X-ray crystallography : To confirm absolute configuration of intermediates or final products .
Q. What analytical techniques are employed to validate the hydrochloride salt form of this compound?
- Elemental analysis : To confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content) .
- Thermogravimetric analysis (TGA) : To assess thermal stability and dehydration/decomposition profiles .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for tert-butyl 2,2,5-trimethylpiperazine derivatives?
Discrepancies may arise from dynamic stereochemistry or impurities. Strategies include:
- Variable-temperature NMR : To detect conformational exchange broadening in piperazine rings .
- 2D NMR (COSY, NOESY) : To identify through-space interactions and confirm regiochemistry .
- Computational modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data .
Q. What experimental design considerations are critical for optimizing the yield of this compound in large-scale synthesis?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility of intermediates .
- Temperature control : Maintaining 0–5°C during acid-sensitive steps (e.g., Boc deprotection) to minimize side reactions .
- Inert atmosphere : Use of nitrogen/argon to prevent oxidation of amine intermediates .
- Workflow integration : Combining flow chemistry with inline analytics (e.g., UV monitoring) for real-time optimization .
Q. How do structural modifications (e.g., substituent position on the piperazine ring) influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) studies : Systematic variation of methyl group positions (2,2,5 vs. 2,6) to assess effects on receptor binding .
- Molecular docking : Computational alignment with target proteins (e.g., G-protein-coupled receptors) to predict binding affinities .
- In vitro assays : Functional testing (e.g., cAMP inhibition for receptor antagonism) to correlate structural changes with potency .
Q. What strategies are used to address low solubility of this compound in aqueous buffers for biological assays?
- Co-solvent systems : Addition of DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- Prodrug design : Conversion to ester or phosphate derivatives for improved bioavailability .
- Salt screening : Exploration of alternative counterions (e.g., mesylate, tosylate) for better physicochemical properties .
Methodological Guidance
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical monitoring : Use HPLC-MS to track decomposition products (e.g., tert-butyl group cleavage) over time .
- Storage recommendations : Lyophilized form at –20°C in airtight containers with desiccants for long-term stability .
Q. What approaches are recommended for troubleshooting low yields in the final coupling step of piperazine derivatives?
- Reagent purity : Ensure anhydrous conditions and fresh coupling agents (e.g., HATU, EDCI) to avoid side reactions .
- Microwave-assisted synthesis : Reduce reaction times and improve efficiency for sluggish steps .
- Parallel optimization : Screen bases (e.g., DIPEA vs. TEA) and solvents (e.g., THF vs. DCM) in small-scale reactions .
Data Interpretation and Conflict Resolution
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect steric effects in the piperazine ring .
- Experimental replicates : Conduct triplicate reactions to identify outliers or irreproducible conditions .
- Collaborative validation : Cross-verify data with independent labs using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
